chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate
Description
Properties
Molecular Formula |
C11H27ClF3NOSi3 |
|---|---|
Molecular Weight |
366.04 g/mol |
IUPAC Name |
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3 |
InChI Key |
FNENVUOGWFDQAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Preparation of Chloro(trimethyl)silane (Chlorotrimethylsilane)
Chloro(trimethyl)silane is a widely used silylating reagent. Several industrial and laboratory methods exist for its preparation, with the most notable being:
Gas-Phase Light Chlorination of Tetramethylsilane
- Process: Tetramethylsilane or a mixture of tetramethylsilane and iso-pentane is vaporized and exposed to chlorine gas under ultraviolet (UV) or visible light irradiation at controlled temperatures (25–32 °C).
- Reaction: The photochemical chlorination replaces one methyl hydrogen with chlorine, producing chloromethyl trimethylsilane.
- Reaction Time: 24 to 80 hours.
- Yields: Up to 82% yield with purity >99% by gas chromatography (GC) when using pure tetramethylsilane; slightly lower yields (~75-78%) and purity (~95-97%) when iso-pentane is present.
- Advantages: Simplicity, low cost, suitability for industrial scale, and fewer by-products compared to harsh Grignard or other chlorination methods.
- Post-Reaction Processing: Atmospheric distillation to isolate the product fraction boiling at 98–99 °C.
- Catalyst/Additives: Lewis acids such as FeCl3, AlBr3, SbCl5, etc., can be used post-chlorination for further reactions or purification steps.
Reference: Detailed in CN Patent CN1095469C with multiple embodiments describing variations in raw materials, light sources, and catalysts.
Reaction of Hexamethyldisiloxane with Hydrogen Chloride in the Presence of Metal Chlorides
- Process: Hexamethyldisiloxane reacts with hydrogen chloride gas in the presence of catalytic amounts of anhydrous metal chlorides (ZnCl2, MgCl2, CaCl2).
- Conditions: Temperature below the boiling point of the disiloxane (0–100 °C), often cooled externally.
- Reaction: Equilibration and cleavage of the disiloxane bond produce trimethylchlorosilane.
- Yields: Quantitative yields reported.
- Advantages: Efficient, quantitative conversion with mild conditions.
Reference: US Patent US2615034A describes this method with examples of catalyst use and reaction conditions.
Other Laboratory Methods
- Mild silylation reactions using hexamethyldisilazane catalyzed by iodine under nearly neutral conditions can generate chlorotrimethylsilane derivatives, but these are less common for bulk synthesis.
Preparation of Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate (N-Methyl-N-trimethylsilyl Trifluoroacetamide)
This compound is a silylated trifluoroacetamide derivative used in analytical chemistry and organic synthesis.
Reaction of N-Methyl Trifluoroacetamide with N,O-Bis(trimethylsilyl)acetamide
- Process: N-methyl trifluoroacetamide reacts with N,O-bis(trimethylsilyl)acetamide at elevated temperatures (40–130 °C) under stirring.
- Molar Ratio: Slight excess of N,O-bis(trimethylsilyl)acetamide (1:1 to 1.3:1) to optimize yield.
- Reaction Time: 2 to 4 hours.
- Solvent: Optional use of hydrocarbons such as benzene or hexane; reaction can proceed solvent-free.
- Isolation: Removal of solvent (if used) by distillation followed by fractionating distillation under reduced pressure (≤130 °C).
- Yield: Typically ≥90% of theoretical yield.
- By-Product: N-trimethylsilyl acetamide, which is also a useful silylating agent.
Reference: US Patent USRE32717E provides detailed reaction conditions and examples with yields up to 94%.
Synthesis from Hexamethyldisilazane and Trifluoroacetic Anhydride
- Process: Trifluoroacetic anhydride is added dropwise to cooled hexamethyldisilazane (~6 °C), then warmed to ~50 °C and stirred for 6 hours.
- Isolation: Distillation under atmospheric pressure yields the product as a colorless liquid.
- Yield: Approximately 95%.
- Characterization: Typical NMR data confirm structure.
Reference: ChemicalBook synthesis description for Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Chloro(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chloride group with other functional groups.
Hydrolysis: It reacts rapidly with moisture, water, and protic solvents.
Silylation Reactions: It is used to protect alcohols by forming trimethylsilyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products
The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.
Scientific Research Applications
Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers
Biology: These compounds are used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: They are employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: They are used in the production of silicone polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.
Comparison with Similar Compounds
Chloro(trimethyl)silane (Trimethylsilyl Chloride)
Molecular Formula: C₃H₉ClSi Molecular Weight: 108.64 g/mol CAS Number: 75-77-4 Synonyms: Trimethylchlorosilane, TMCS, Chlorotrimethylsilane . Applications: A reactive chlorosilane widely used as a silylating agent in organic synthesis to protect hydroxyl (-OH) and amine (-NH) groups. It is also employed as a catalyst in derivatization reactions and in the production of silicon-based polymers .
Trimethylsilyl 2,2,2-Trifluoro-N-trimethylsilylethanimidate (BSTFA)
Molecular Formula: C₈H₁₈F₃NOSi₂ Molecular Weight: 257.40 g/mol (calculated) Synonyms: N,O-Bis(trimethylsilyl)trifluoroacetamide. Applications: A bifunctional silylating agent primarily used in gas chromatography (GC) to derivatize polar compounds (e.g., bisphenols, carboxylic acids) into volatile, thermally stable trimethylsilyl (TMS) derivatives. Optimal derivatization conditions involve mixing with acetonitrile (50 µL BSTFA + 50 µL acetonitrile) .
Comparison with Similar Compounds
Chloro(trimethyl)silane vs. Related Silanes
Table 1: Comparison of Chloro(trimethyl)silane with Structurally Similar Silanes
Key Findings :
Trimethylsilyl 2,2,2-Trifluoro-N-trimethylsilylethanimidate vs. Other Silylating Agents
Table 2: Comparison of BSTFA with Common Silylating Agents
Key Findings :
Biological Activity
Chloro(trimethyl)silane, also known as trimethylchlorosilane (TMSCl), is an organosilicon compound with the formula . It is a colorless, volatile liquid widely utilized in organic chemistry, particularly for silylation reactions. The compound's derivatives, including trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate, have garnered attention for their biological applications and chemical reactivity.
- Molecular Formula : C₄H₁₂F₃NSi₂
- Molecular Weight : Approximately 206.31 g/mol
- CAS Number : 75-77-4
Chloro(trimethyl)silane acts as a silylating agent, facilitating the introduction of trimethylsilyl groups into various organic molecules. This modification often enhances the stability and volatility of the compounds, making them suitable for analytical applications.
The biological activity of chloro(trimethyl)silane and its derivatives primarily stems from their ability to modify biomolecules through silylation. This process can protect functional groups in nucleosides and nucleotides, enhancing their stability under various conditions.
Applications in Nucleoside and Nucleotide Synthesis
Research has demonstrated that chlorotrimethylsilane can effectively silylate nucleobases, leading to high yields of modified nucleosides. For instance:
- Thymine Silylation : Achieved yields of 90-92% for the 2,4-bis(trimethylsilyl) derivative using TMSCl in the presence of triethylamine .
- Cytosine Silylation : The reaction of cytosine with TMSCl yielded a bis(trimethylsilyl) derivative with a yield of approximately 70% .
These modifications are crucial for the development of nucleoside analogs used in antiviral and anticancer therapies.
Study 1: Silylation of Purine Bases
A study focused on the silylation of purine bases (adenine, guanine) using chlorotrimethylsilane reported yields between 80-90% for various derivatives. The process involved reactions with triethylamine or pyridine as solvents . This method has been instrumental in synthesizing nucleoside analogs that exhibit enhanced biological activity.
Study 2: Derivatives in Gas Chromatography
Trimethylsilyl derivatives created using TMSCl are commonly employed in gas chromatography/mass spectrometry (GC/MS) for the analysis of steroids and fatty acids. The derivatization improves volatility and thermal stability, facilitating more accurate analytical measurements .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical safety protocols for handling chloro(trimethyl)silane in laboratory settings?
Methodological Answer:
- PPE Selection : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Remove gloves without touching outer surfaces to avoid contamination .
- Body Protection : Employ full-body chemical suits when handling concentrations ≥10% (w/v) to mitigate skin contact risks. Decontaminate suits after use and dispose of contaminated materials per institutional guidelines .
- Hygiene Practices : Wash hands before breaks and post-experimentation. Use fume hoods for transfers to minimize inhalation hazards .
Q. How should researchers optimize reaction conditions for trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate in silylation reactions?
Methodological Answer:
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis. Ensure solvents are degassed with inert gases (N₂/Ar) to avoid moisture .
- Base Compatibility : Triethylamine (Et₃N) is effective for neutralizing HCl byproducts. Use a 2:1 molar ratio of Et₃N to substrate to ensure complete reaction .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3). Terminate reactions at 72 hours (room temperature) for maximal yield .
Q. What analytical techniques are recommended for confirming the purity of synthesized trimethylsilyl derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to verify silyl group integration (e.g., δ 0.1–0.3 ppm for Si-CH₃) and absence of hydroxyl/protonated impurities .
- FT-IR Analysis : Confirm Si-O or Si-N bond formation via peaks at 1050–1250 cm⁻¹ (Si-O) or 900–950 cm⁻¹ (Si-N) .
- X-ray Crystallography : For structural elucidation of crystalline intermediates, use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields when scaling up silylation reactions?
Methodological Answer:
- Root-Cause Analysis :
- Moisture Control : Use Karl Fischer titration to quantify solvent moisture (>50 ppm H₂O reduces yields by ≥15%). Implement Schlenk-line techniques for large-scale reactions .
- Byproduct Management : Isolate triethylammonium chloride via vacuum filtration to prevent side reactions. Re-crystallize products from hexane/THF (4:1) to remove residual salts .
- Case Study : A 10x scale-up of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate synthesis showed a 22% yield drop due to incomplete HCl scavenging. Increasing Et₃N by 1.5x restored yields to 85% .
Q. What strategies improve regioselectivity in multi-step syntheses involving chloro(trimethyl)silane?
Methodological Answer:
- Steric Control : Use bulky silylating agents (e.g., tert-butyldimethylsilyl chloride) to direct silylation to less hindered hydroxyl groups. Compare with trimethylsilyl derivatives to assess steric effects .
- Temperature Modulation : Conduct reactions at –40°C to slow kinetically favored pathways and enhance thermodynamic control. For example, silylation of diols at –40°C in THF/Et₃N achieves >90% α-selectivity .
- Catalytic Additions : Employ Lewis acids like ZnCl₂ (5 mol%) to activate specific nucleophilic sites, improving selectivity in trifluoroethylimidate formations .
Q. How can cross-coupling reactions integrate trimethylsilyl intermediates for organometallic synthesis?
Methodological Answer:
- Transmetallation : Use Pd(PPh₃)₄ (2 mol%) with trimethylsilyl trifluoroimidates to generate Pd-Si intermediates. These react with aryl halides (e.g., iodobenzene) in toluene/Et₃N (110°C, 12h) for biaryl syntheses .
- Silane-Lead Hybrids : Synthesize trimethyl(triphenylplumbylmethyl)silane via Grignard exchange (Mg, THF), enabling applications in lead-based catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
